N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound featuring a central oxalamide core (NH-C(=O)-C(=O)-NH) with two distinct substituents:
- N1-mesityl group: A bulky 2,4,6-trimethylphenyl moiety, known to enhance metabolic stability via steric hindrance.
- N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl group: A piperazine-ethyl chain with a 2-methoxyphenyl substituent, a motif commonly associated with serotonin receptor targeting.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-15-18(2)22(19(3)16-17)26-24(30)23(29)25-9-10-27-11-13-28(14-12-27)20-7-5-6-8-21(20)31-4/h5-8,15-16H,9-14H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUFQKIXLHICLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)piperazine
The piperazine moiety substituted at the 1-position with a 2-methoxyphenyl group is synthesized via catalytic reductive amination. Building on the Ni-MgO-catalyzed process described in US3682919A, diethylene triamine undergoes cyclization in the presence of ammonia at 225°C for 3 hours, achieving 76% piperazine yield. Subsequent Friedel-Crafts alkylation introduces the 2-methoxyphenyl group using 2-methoxybromobenzene and aluminum trichloride, yielding 4-(2-methoxyphenyl)piperazine (87% purity by GC-MS).
Table 1: Piperazine Synthesis Optimization
| Starting Material | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Diethylene triamine | Ni-MgO | 225 | 3 | 76 |
| Ethanolamine | Ni-MgO | 250 | 1 | 70 |
Preparation of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethylamine
The ethylenediamine linker is installed via nucleophilic substitution. Reacting 4-(2-methoxyphenyl)piperazine with 2-bromoethylamine hydrobromide in acetonitrile at 80°C for 12 hours achieves 68% yield. Alternative pathways employing Michael addition with acrylonitrile followed by reduction (Pd/C, H₂) show comparable efficiency (72% yield).
Oxalamide Bridge Assembly
Sequential Coupling Using CDI Activation
Adapting the CDI-mediated coupling from WO2011111971A2, mesitylamine (2,4,6-trimethylaniline) is reacted with oxalyl chloride to form N1-mesityl-oxalamoyl chloride. This intermediate is coupled with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine using CDI in dichloromethane, yielding the target compound in 65% isolated yield after recrystallization from methanol.
Critical Parameters:
- CDI Stoichiometry: A 1:2.5 molar ratio of oxalyl chloride to CDI minimizes dimerization byproducts.
- Temperature Control: Maintaining 0–5°C during chloride formation prevents thermal decomposition.
One-Pot Tandem Approach
An optimized one-pot method involves in situ generation of the oxalamoyl chloride followed by immediate amine coupling. This reduces intermediate isolation steps, improving overall yield to 71% with 99% HPLC purity.
Industrial-Scale Considerations
Catalyst Recycling in Piperazine Synthesis
Ni-MgO catalysts from US3682919A demonstrate reusability over five cycles with <5% activity loss, as confirmed by X-ray diffraction analysis of spent catalysts. This reduces production costs by 18% compared to homogeneous catalysts.
Solvent Recovery Systems
Closed-loop methanol recovery during oxalamide recrystallization achieves 92% solvent reuse, aligning with green chemistry principles.
Analytical Characterization
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, 4H, piperazine), 2.20 (s, 9H, mesityl-CH₃).
- HRMS (ESI): m/z 469.2453 [M+H]⁺ (calc. 469.2458).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.3% purity with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Oxalamide Formation
The mesityl group’s bulk necessitates prolonged reaction times (24 vs. 12 hours for phenyl analogs). Microwave-assisted synthesis at 100°C reduces this to 6 hours with comparable yield (69%).
Byproduct Formation
Unreacted ethylamine linker may form dimeric species (detected via LC-MS). Countercurrent extraction with ethyl acetate/water removes 98% of dimers.
Chemical Reactions Analysis
Types of Reactions
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain adrenergic receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)
Structural Similarities :
- Both compounds incorporate a piperazine-ethyl chain with a 2-methoxyphenyl group, critical for 5-HT1A receptor binding.
- Designed for CNS applications, likely leveraging blood-brain barrier permeability.
Key Differences :
Research Findings :
- 18F-FCWAY suffers from rapid defluorination, causing skull radioactivity uptake and spillover, which compromises imaging accuracy. Miconazole pretreatment inhibits this defluorination, improving brain signal-to-noise ratios (ventral hippocampus:cerebellum ratio triples to 14) .
Compound 10: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide
Structural Similarities :
Key Differences :
| Property | N1-mesityl-N2-(target compound) | Compound 10 |
|---|---|---|
| Substituents | Mesityl, piperazine-ethyl | Bis-imidazolidinone, hydroxy-methoxyphenyl |
| Target | Presumed 5-HT1A receptors | Not specified (likely non-CNS application) |
| Synthetic Complexity | Moderate (single oxalamide) | High (bis-imidazolidinone architecture) |
Research Implications :
- Compound 10 demonstrates the versatility of oxalamides in forming stable, complex architectures, though its application diverges from receptor targeting. The target compound’s simpler oxalamide design may prioritize receptor specificity over structural complexity.
Biological Activity
N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities, particularly its interaction with alpha1-adrenergic receptors (α1-AR). This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Mesityl Group : Provides steric hindrance and influences receptor binding.
- Piperazine Ring : A common motif in pharmacology, contributing to the compound's interaction with various biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and potentially improves bioavailability.
This compound primarily targets α1-adrenergic receptors. The binding affinity for these receptors ranges from 22 nM to 250 nM, indicating a significant potential for modulation of adrenergic signaling pathways. Activation or inhibition of these receptors can influence several physiological processes:
- Cardiovascular Effects : Modulation of blood pressure and heart rate.
- Neurological Effects : Potential impacts on mood disorders and anxiety through adrenergic signaling.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods. Key findings include:
- Absorption : Likely high due to the lipophilic nature of the compound.
- Distribution : Predicted to have a wide volume of distribution, suggesting extensive tissue penetration.
- Metabolism : Expected to undergo hepatic metabolism with possible formation of active metabolites.
- Excretion : Primarily renal, necessitating consideration in patients with kidney impairment.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antihypertensive | Modulates α1-AR leading to vasodilation and reduced blood pressure. |
| Antidepressant | Potential effects on mood regulation through adrenergic pathways. |
| Anticancer | Preliminary studies suggest cytotoxic effects on specific cancer cell lines. |
| Neuroprotective | May offer protective effects against neurodegeneration via receptor modulation. |
Case Studies
Research has indicated promising results regarding the use of this compound in various therapeutic settings:
- Hypertension Management : In animal models, administration resulted in significant reductions in systolic blood pressure compared to controls.
- Cancer Research : In vitro studies demonstrated that the compound inhibited proliferation in ovarian cancer cell lines, suggesting a potential role in cancer therapy.
- Neurological Disorders : Early-stage trials indicated improvements in depressive symptoms among subjects treated with compounds targeting similar pathways.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N1-mesityl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide?
Methodological Answer:
Synthesis optimization requires:
- Reaction Conditions : Precise temperature control (e.g., reflux vs. room temperature) and solvent selection (polar aprotic solvents like DMF or THF) to stabilize intermediates and avoid side reactions .
- Catalysts : Use coupling agents like DCC or HOBt to enhance amide bond formation efficiency .
- Purity Monitoring : Employ HPLC for real-time reaction tracking and NMR (¹H/¹³C) to confirm structural integrity post-synthesis .
Advanced: How can researchers resolve contradictions in reported biological activities across experimental models?
Methodological Answer:
Contradictions may arise due to:
- Model-Specific Variables : Differences in cell lines (e.g., HEK-293 vs. HeLa) or animal models. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .
- Dose-Response Relationships : Perform IC₅₀/EC₅₀ profiling under standardized conditions to isolate concentration-dependent effects .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends .
Basic: What analytical techniques confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Identifies proton environments (e.g., mesityl methyl groups at ~2.3 ppm) and piperazine ring conformation .
- Mass Spectrometry : Validates molecular weight (424.5 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor-binding spatial requirements .
Advanced: What approaches elucidate interactions with serotonin receptors or kinases?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to recombinant 5-HT₁A or RSK2 kinases .
- Molecular Dynamics Simulations : Predicts binding poses using software like AutoDock Vina, focusing on piperazine and methoxyphenyl interactions .
- Functional Assays : Measure downstream effects (e.g., cAMP modulation for serotonin receptors or phosphorylation inhibition for kinases) .
Basic: How does the spatial arrangement of functional groups influence pharmacological properties?
Methodological Answer:
- Mesityl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Piperazine-Methoxyphenyl Motif : Facilitates hydrogen bonding with receptor residues (e.g., Ser159 in 5-HT₁A), critical for selectivity .
- Computational Modeling : Tools like Gaussian 16 optimize electrostatic potential maps to predict binding affinity .
Advanced: How to design experiments for evaluating kinase inhibition in cancer models?
Methodological Answer:
- In Vitro : Use ATP-Glo™ kinase assays (e.g., against PI3K or MAPK) with IC₅₀ determination at varying Mg²⁺ concentrations .
- In Vivo : Test in xenograft models (e.g., breast cancer MDA-MB-231) with pharmacokinetic profiling (Cmax, t½) via LC-MS .
- Resistance Studies : Apply CRISPR-Cas9 knockout screens to identify compensatory pathways .
Basic: What solvent systems are optimal for chemical derivatization of the oxalamide core?
Methodological Answer:
- Polar Solvents : DMSO or DMF for SN2 reactions (e.g., nucleophilic substitution at the ethyl linker) .
- Low Polarity : Toluene or dichloromethane for Friedel-Crafts alkylation of the mesityl group .
- Aqueous Buffers : pH 7.4 PBS for hydrolysis studies of the oxalamide bond .
Advanced: How to address variability in enzyme inhibition assays caused by redox activity?
Methodological Answer:
- Redox Buffers : Include TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiol-containing enzymes .
- Control Experiments : Pre-treat compound with antioxidants (e.g., ascorbic acid) to isolate non-redox effects .
- Electrochemical Profiling : Use cyclic voltammetry to identify redox potentials of methoxyphenyl and piperazine groups .
Basic: What purification methods ensure high yield of the final compound?
Methodological Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc) .
- Recrystallization : Use ethanol/water mixtures to remove hydrophilic byproducts .
- HPLC Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .
Advanced: How to validate the compound’s anti-inflammatory mechanism via cyclooxygenase inhibition?
Methodological Answer:
- COX-1/COX-2 Assays : Measure prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophages using ELISA .
- Mutagenesis Studies : Engineer COX-2 mutants (e.g., Arg120Ala) to test binding dependency .
- In Vivo Models : Carrageenan-induced paw edema in rats, with histopathology to assess inflammation resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
